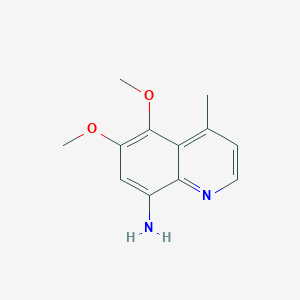
5,6-dimethoxy-4-methylquinolin-8-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5,6-Dimethoxy-4-methylquinolin-8-amine is an organic compound with the molecular formula C₁₂H₁₄N₂O₂. It belongs to the quinoline family, which is known for its diverse biological activities and applications in medicinal chemistry . The compound features a quinoline core substituted with methoxy and methyl groups, which contribute to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-dimethoxy-4-methylquinolin-8-amine typically involves the following steps:
Starting Materials: The synthesis begins with 2-nitro-4,5-dimethoxyaniline and 4-methyl-5,6-dimethoxyquinoline.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to control reaction parameters precisely .
Analyse Chemischer Reaktionen
Types of Reactions
5,6-Dimethoxy-4-methylquinolin-8-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the quinoline core to tetrahydroquinoline derivatives.
Substitution: Electrophilic substitution reactions can introduce different functional groups onto the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic reagents like halogens and sulfonyl chlorides are employed under acidic or basic conditions.
Major Products Formed
Oxidation: Quinoline N-oxide derivatives.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the electrophile used.
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry
5,6-Dimethoxy-4-methylquinolin-8-amine has been investigated for its potential therapeutic properties:
- Antimicrobial Activity : Research indicates that compounds with similar structures exhibit significant antimicrobial effects against various pathogens, including bacteria and fungi. The compound's mechanism may involve interaction with specific enzymes or receptors that are crucial for pathogen survival .
- Anticancer Properties : Studies have demonstrated that derivatives of quinoline compounds can inhibit cancer cell proliferation. For instance, related compounds have shown cytotoxic effects against various cancer cell lines such as HeLa (cervical cancer) and HT-29 (colorectal adenocarcinoma) cells .
Biological Research
The biological activities of this compound are linked to its ability to modulate signaling pathways associated with cell growth and apoptosis. Its interactions with molecular targets such as enzymes involved in metabolic pathways are under investigation for potential therapeutic applications .
Industrial Applications
In addition to its medicinal uses, this compound serves as a valuable building block in the chemical industry:
- Synthesis of Complex Molecules : It is utilized in the synthesis of pharmaceuticals, agrochemicals, and materials due to its versatile chemical properties. This includes its role in producing dyes and pigments .
- Catalysis : The compound has been explored as a catalyst in various chemical reactions, enhancing the efficiency of bond formation in organic synthesis .
Case Study 1: Antimicrobial Screening
A study evaluated the antimicrobial efficacy of several quinoline derivatives against Mycobacterium smegmatis and Pseudomonas aeruginosa. The results indicated that compounds similar to this compound exhibited low minimum inhibitory concentration (MIC) values, suggesting strong antimicrobial potential .
| Compound | MIC against Mycobacterium smegmatis (µg/mL) | MIC against Pseudomonas aeruginosa (µg/mL) |
|---|---|---|
| Compound A | 6.25 | 12.5 |
| Compound B | 12.5 | 25 |
Case Study 2: Anticancer Activity
In vitro studies on various cancer cell lines revealed that certain derivatives of quinoline showed significant cytotoxicity. For example, a derivative tested against HeLa cells demonstrated an IC50 value of 0.027 µM, indicating strong anticancer activity .
| Cell Line | IC50 (µM) |
|---|---|
| HeLa | 0.027 |
| HT-29 | 0.039 |
| A2780 (Ovarian) | 0.019 |
Wirkmechanismus
The mechanism of action of 5,6-dimethoxy-4-methylquinolin-8-amine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes and receptors involved in cellular processes.
Pathways Involved: It can modulate signaling pathways related to cell growth, apoptosis, and inflammation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5,6-Dimethoxyquinoline: Lacks the amine group at the 8-position.
4-Methylquinoline: Lacks the methoxy groups at the 5 and 6 positions.
8-Aminoquinoline: Lacks the methoxy and methyl groups.
Uniqueness
5,6-Dimethoxy-4-methylquinolin-8-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties compared to other quinoline derivatives .
Eigenschaften
CAS-Nummer |
64992-95-6 |
|---|---|
Molekularformel |
C12H14N2O2 |
Molekulargewicht |
218.25 g/mol |
IUPAC-Name |
5,6-dimethoxy-4-methylquinolin-8-amine |
InChI |
InChI=1S/C12H14N2O2/c1-7-4-5-14-11-8(13)6-9(15-2)12(16-3)10(7)11/h4-6H,13H2,1-3H3 |
InChI-Schlüssel |
TWQJNRDMZJVLMJ-UHFFFAOYSA-N |
SMILES |
CC1=C2C(=C(C=C(C2=NC=C1)N)OC)OC |
Kanonische SMILES |
CC1=C2C(=C(C=C(C2=NC=C1)N)OC)OC |
Key on ui other cas no. |
64992-95-6 |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













